GSK343 is a synthetic, selective, and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) [ [], [] ]. It belongs to the class of S-adenosyl-L-methionine (SAM)-competitive inhibitors, meaning it competes with the SAM cofactor for binding to EZH2 [ [], [] ]. GSK343 plays a significant role in scientific research, particularly in understanding epigenetic regulation and exploring its potential in various disease models [ [], [], [], [], [] ].
GSK343 is a selective inhibitor of the enzyme Enhancer of Zeste Homolog 2, which is part of the Polycomb Repressive Complex 2. This compound has garnered attention in cancer research due to its role in epigenetic regulation, particularly in the methylation of histone proteins. GSK343 is primarily used as a tool compound to study the biological functions of EZH2 and its implications in various malignancies, including lymphoma and solid tumors.
GSK343 was developed by GlaxoSmithKline and is classified as a small molecule inhibitor. It is often utilized in laboratory settings to investigate the effects of EZH2 inhibition on cancer cell proliferation and differentiation.
GSK343 falls under the category of epigenetic modifiers and specifically targets histone methyltransferases. Its mechanism involves competitive inhibition of S-adenosyl methionine binding to EZH2, disrupting its methyltransferase activity.
The synthesis of GSK343 involves several key steps, typically starting from readily available chemical precursors. The compound can be synthesized through a multi-step process that includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) used in the synthesis can be found in detailed chemical literature or patent filings related to GSK343.
GSK343's molecular structure can be described as follows:
Data regarding its structural properties can be obtained from crystallographic studies or computational modeling approaches that elucidate its binding interactions with EZH2.
GSK343 primarily participates in biochemical reactions involving:
Technical details regarding these reactions include kinetic parameters such as IC50 values and reaction conditions that can be explored through biochemical assays.
The mechanism by which GSK343 exerts its effects involves:
Data supporting these mechanisms are derived from various studies that utilize assays like Western blotting and RNA sequencing to analyze gene expression changes following GSK343 treatment.
Relevant data on these properties can be found in material safety data sheets (MSDS) and chemical databases.
GSK343 has several scientific applications:
GSK343 represents a breakthrough in targeted epigenetic therapy as a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic core of Polycomb Repressive Complex 2 (PRC2). This compound emerged from rigorous drug discovery programs aiming to counteract aberrant histone methylation, a hallmark of numerous cancers. By competitively targeting EZH2’s S-adenosylmethionine (SAM)-binding site, GSK343 disrupts the trimethylation of histone H3 lysine 27 (H3K27me3), thereby reversing the epigenetic silencing of tumor-suppressor genes. Its high specificity (>1,000-fold selectivity against other methyltransferases) and robust cellular activity make it a valuable chemical probe for elucidating EZH2-driven oncogenesis and a candidate for therapeutic development [3] [9].
GSK343 features a pyridone-indazole scaffold optimized for high-affinity binding to EZH2’s SET domain. Key structural elements include:
This architecture confers exceptional selectivity, as demonstrated in biochemical profiling:
Table 1: Selectivity Profile of GSK343 Against Methyltransferases
Enzyme | IC₅₀ (μM) | Selectivity vs. EZH2 |
---|---|---|
EZH2 | 0.004 | 1-fold (reference) |
EZH1 | 0.24 | 60-fold |
SETD7 | 63 | >15,000-fold |
PRMT1 | >100 | >25,000-fold |
SUV39H1 | >100 | >25,000-fold |
Data derived from biochemical assays using purified enzymes [9].
The 60-fold selectivity over EZH1 (IC₅₀ = 240 nM) is attributed to subtle differences in the SET domain, despite EZH1 and EZH2 sharing 96% sequence identity in this region. Minimal cross-reactivity is observed across diverse methyltransferase families, including DNA methyltransferases (DNMTs) and protein arginine methyltransferases (PRMTs) [3] [9].
GSK343 functions as a competitive antagonist of SAM, co-opting the cofactor-binding pocket of EZH2. Kinetic studies reveal:
In cellular contexts, GSK343 reduces global H3K27me3 with an IC₅₀ of 174 nM in HCC1806 breast cancer cells. This effect is time- and dose-dependent, achieving >90% suppression at 1,000 nM [3] [9].
EZH2 serves as the enzymatic engine of PRC2, a multi-subunit complex comprising core components EED, SUZ12, and RbAp46/48. Its functions include:
EZH2 dysregulation in cancer manifests via:
H3K27me3 deposition silences genes critical for tumor suppression, differentiation, and immune surveillance:
Table 2: Tumor-Suppressor Genes Reactivated by GSK343 via H3K27me3 Removal
Gene | Function | Cancer Model | Biological Consequence of Reactivation |
---|---|---|---|
DAB2IP | RAS GTPase activator | Colorectal Cancer | Inhibits EMT and metastasis |
p21WAF1/CIP1 | Cell cycle inhibitor | Glioblastoma | G0/G1 arrest and senescence |
E-cadherin | Cell adhesion molecule | Breast Cancer | Reverses mesenchymal transition |
PTEN | PI3K/AKT pathway suppressor | Bladder Cancer | Induces apoptosis and chemosensitization |
TET1 | DNA demethylase | Triple-Negative Breast Cancer | Activates p53 pathway |
Data compiled from multiple preclinical studies [4] [6] [10].
GSK343 counteracts oncogenesis by reversing this silencing:
In vivo, GSK343 (10 mg/kg) reduces tumor growth in glioblastoma xenografts by modulating NF-κB-driven inflammation and reactive oxygen species [5].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7